2,8-dichloro-10H-phenoxazine
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Overview
Description
Preparation Methods
The synthesis of 2,8-dichloro-10H-phenoxazine can be achieved through various synthetic routes. One common method involves the condensation of 2,8-dichloroaniline with o-aminophenol under acidic conditions, followed by cyclization to form the phenoxazine ring . Industrial production methods often involve the use of high-temperature and high-pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
2,8-Dichloro-10H-phenoxazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted phenoxazines .
Scientific Research Applications
2,8-Dichloro-10H-phenoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antitumor properties.
Medicine: Derivatives of this compound are being explored for their potential use in chemotherapy.
Industry: It is used in the production of dyes, pigments, and organic light-emitting diodes.
Mechanism of Action
The mechanism of action of 2,8-dichloro-10H-phenoxazine involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies . Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial activity .
Comparison with Similar Compounds
2,8-Dichloro-10H-phenoxazine can be compared with other phenoxazine derivatives such as:
Phenoxazine: The parent compound, which lacks the chlorine atoms and has different reactivity and applications.
2,8-Dimethyl-10H-phenoxazine: A derivative with methyl groups instead of chlorine, showing different chemical and biological properties.
10H-Phenothiazine: A structurally similar compound with sulfur instead of oxygen, used in different applications such as antipsychotic drugs.
Properties
Molecular Formula |
C12H7Cl2NO |
---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
2,8-dichloro-10H-phenoxazine |
InChI |
InChI=1S/C12H7Cl2NO/c13-7-1-3-11-9(5-7)15-10-6-8(14)2-4-12(10)16-11/h1-6,15H |
InChI Key |
JVVRBMMFBNPKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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